molecular formula C7H12ClNO4S B2523765 Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate CAS No. 1218185-19-3

Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate

Cat. No.: B2523765
CAS No.: 1218185-19-3
M. Wt: 241.69
InChI Key: JNRDRJWDMLSDQQ-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS: 1218185-19-3) is a piperidine-derived compound with a chlorosulfonyl (-SO₂Cl) group at the 1-position and a methyl ester at the 2-position. Its molecular formula is C₇H₁₂ClNO₄S, and it has a molecular weight of 241.69 g/mol . The chlorosulfonyl group imparts high electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

methyl 1-chlorosulfonylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO4S/c1-13-7(10)6-4-2-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRDRJWDMLSDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218185-19-3
Record name methyl 1-(chlorosulfonyl)piperidine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate typically involves the reaction of piperidine-2-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate is primarily used as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been explored for its potential in designing drug candidates targeting neurological disorders and cancer. Its sulfonyl group allows for interactions with biological macromolecules, making it a candidate for enzyme inhibition studies.

Biological Studies

Research has focused on the effects of this compound on biological systems, particularly its role in enzyme inhibition and receptor binding. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, influencing various biochemical pathways.

Table 1: Comparison of Piperidine Derivatives

Compound NameStructure TypeUnique Features
This compoundPiperidine derivativeContains a chlorosulfonyl group enhancing reactivity
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylatePiperidine derivativeContains a benzyl group enhancing lipophilicity
Methyl (S)-piperidine-2-carboxylate hydrochloridePiperidine derivativeLacks chlorosulfonyl group, focusing on chirality

Study 1: Anticancer Properties

A significant study evaluated the anticancer effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism
Pancreatic Cancer (MIA PaCa-2)0.58Apoptosis induction
Colorectal Cancer (HCT116)0.31Cell cycle arrest

The compound exhibited substantial cytotoxicity, indicating its potential as an anticancer agent.

Study 2: Antimicrobial Activity

Research showed that incorporating the sulfonamide group significantly enhanced the antimicrobial activity of piperidine derivatives compared to their non-sulfonamide counterparts. This suggests that this compound could be effective against various pathogens.

Mechanism of Action

The mechanism of action of Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Chlorosulfonyl vs. Carbamoyl Groups
  • Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate Substituents: Carbamoyl (-CONH₂) and phenyl groups. Physical State: Pale-yellow wax (m.p. 79–81°C), optically active ([α]D = −45.5°). Synthesis: Yield of 54% via Ugi multicomponent reaction .
Chlorosulfonyl vs. Sulfonamido Groups
  • Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate
    • Substituents : 4-Methylphenylsulfonamido (-NHSO₂C₆H₄CH₃) group.
    • Reactivity : The sulfonamido group is less reactive than chlorosulfonyl but offers stability for medicinal chemistry applications (e.g., protease inhibitors) .

Heterocyclic Core Modifications: Piperidine vs. Pyrrolidine

  • Methyl(2S)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate

    • Core : Piperidine.
    • Substituents : Cyclopentyl-tert-butylcarbamoyl.
    • Physical State : Yellow oil; synthesized in 12% yield via Ugi reaction .
  • Methyl(2S,1R)-1-(1-(tert-butylcarbamoyl)-1-methyl-1-propyl)-pyrrolidine-2-carboxylate

    • Core : Pyrrolidine (5-membered ring).
    • Substituents : tert-Butylcarbamoyl and methyl-propyl groups.
    • Physical State : White wax; higher yield (41%) due to pyrrolidine’s conformational rigidity .

Comparison :

  • Piperidine derivatives generally exhibit lower yields (12–54%) compared to pyrrolidine analogs (up to 41%), likely due to steric hindrance in the 6-membered ring.
  • Pyrrolidine’s smaller ring enhances rigidity, favoring crystallization (wax vs. oil) .

Ester Group Variations: Methyl vs. Ethyl

  • Ethyl 1-(chloroacetyl)piperidine-2-carboxylate Substituents: Chloroacetyl (-COCH₂Cl) group. Ester: Ethyl instead of methyl.

Impact of Ester Choice :

  • Methyl esters are more volatile but often cheaper to synthesize.
  • Ethyl esters may improve lipid solubility for drug delivery applications.

Fluorinated Analogs

  • 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-2-carboxylate
    • Substituents : Two 2-fluorobenzyl groups.
    • Properties : Fluorine atoms enhance metabolic stability and bioavailability in pharmaceuticals .
    • Contrast : The absence of fluorinated groups in Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate limits its use in contexts requiring oxidative resistance.

Biological Activity

Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate (CAS Number: 1218185-19-3) is a chemical compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a piperidine ring, a chlorosulfonyl group, and a carboxylate moiety, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₁ClNO₄S
  • Molecular Weight : 241.69 g/mol
  • Structural Features :
    • Piperidine ring
    • Chlorosulfonyl group
    • Carboxylate moiety

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can significantly affect various biochemical pathways, depending on the target involved.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar piperidine structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds derived from piperidine have shown IC50 values in the low micromolar range against pancreatic cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, the chlorosulfonyl group is known to modify enzyme activity through covalent bonding, which can lead to altered metabolic functions in treated cells .
  • Potential as a Synthetic Intermediate : this compound serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its reactivity allows for further derivatization into compounds with enhanced biological activities .

Study 1: Anticancer Properties

A study evaluated the anticancer effects of various piperidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value indicating potent growth inhibition. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

CompoundCell LineIC50 (µM)Mechanism
This compoundPancreatic Cancer (MIA PaCa-2)0.58Apoptosis induction
Other Piperidine DerivativeColorectal Cancer (HCT116)0.31Cell cycle arrest

Study 2: Enzyme Interaction

Another research focused on the enzyme inhibition properties of this compound. The study employed an LC-MS-based assay to evaluate the compound's interaction with glutathione S-transferase (GST), revealing that it effectively inhibited GST activity at micromolar concentrations .

Enzyme TargetConcentration (µM)Inhibition (%)
Glutathione S-transferase1075%
Control (DMSO)N/AN/A

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(chlorosulfonyl)piperidine-2-carboxylate, and what critical parameters influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonation reactions. A common approach involves reacting piperidine-2-carboxylate derivatives with chlorosulfonylating agents (e.g., sulfuryl chloride or ClSO₂H) under anhydrous conditions. Key parameters include:

  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., sulfone formation).
  • Solvent selection : Dichloromethane or THF is preferred due to their inertness and ability to stabilize reactive intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of piperidine precursor to chlorosulfonyl reagent ensures complete conversion .
    For esterification, methyl chloroformate can be used to introduce the methyl ester group after sulfonation .

Q. How can researchers ensure the purity of this compound, and which analytical techniques are most effective?

Methodological Answer: Purity assessment requires a combination of techniques:

  • HPLC/GC-MS : Quantifies residual solvents and byproducts (e.g., unreacted sulfuryl chloride).
  • NMR spectroscopy : Confirms structural integrity; the chlorosulfonyl group exhibits distinct 13C^{13}\text{C} shifts near 55–60 ppm.
  • Elemental analysis : Validates stoichiometry of C, H, N, and S.
    For impurity profiling, reverse-phase HPLC with UV detection (220–260 nm) is effective, as demonstrated in analogous sulfonamide impurity analyses .

Q. What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer: The compound is moisture-sensitive due to the reactive chlorosulfonyl group. Best practices include:

  • Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis.
  • Handling : Use anhydrous solvents (e.g., molecular sieves for THF) and avoid protic solvents (e.g., MeOH, H₂O) during reactions.
    Stability tests via TLC or in-situ IR can monitor degradation (e.g., sulfonic acid formation) .

Advanced Research Questions

Q. How can the reactivity of the chlorosulfonyl group be modulated for selective functionalization in downstream applications?

Methodological Answer: The chlorosulfonyl group can undergo nucleophilic substitution (e.g., with amines or alcohols) or act as a leaving group. To enhance selectivity:

  • Activation : Use Lewis acids (e.g., ZnCl₂) to polarize the S–Cl bond.
  • Protection strategies : Temporarily block the ester group with tert-butyloxycarbonyl (Boc) to avoid cross-reactivity.
    Kinetic studies using stopped-flow NMR or UV-Vis spectroscopy can optimize reaction rates .

Q. What computational methods are suitable for predicting the reactivity of the chlorosulfonyl group in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Localized electron deficiency at the sulfur atom.
  • Transition states : For sulfonamide formation or hydrolysis pathways.
    Molecular dynamics simulations further predict solvation effects and steric hindrance .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Cross-validation : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR with computed chemical shifts (GIAO method).
  • Isotopic labeling : Use 15N^{15}\text{N}- or 34S^{34}\text{S}-enriched samples to resolve overlapping signals.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or conformation, as seen in structurally related piperidine carboxylates .

Q. What strategies optimize the scalability of this compound synthesis while minimizing hazardous byproducts?

Methodological Answer:

  • Flow chemistry : Enables safer handling of exothermic sulfonation steps.
  • In-line quenching : Neutralize excess chlorosulfonyl reagent with NaHCO₃ to prevent SO₂ release.
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .

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